Product packaging for 2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid(Cat. No.:CAS No. 201943-63-7)

2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid

Cat. No.: B1675676
CAS No.: 201943-63-7
M. Wt: 353.4 g/mol
InChI Key: VLZBRVJVCCNPRJ-UKEAJUSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glutamatergic Neurotransmission and Receptor Subtypes

Glutamate (B1630785) is the principal excitatory neurotransmitter in the CNS. nih.govnih.govfrontiersin.org Its actions are mediated by both ionotropic and metabotropic receptors. nih.govwikipedia.orgnih.gov Ionotropic receptors (AMPA, Kainate, and NMDA) are responsible for rapid excitatory synaptic currents. wikipedia.orgrndsystems.compittmedneuro.com Metabotropic receptors, comprising eight subtypes, are G-protein coupled receptors that modulate neuronal activity and synaptic plasticity through various intracellular signaling cascades. wikipedia.orgrndsystems.commdpi.comacs.orgfrontiersin.org These mGluR subtypes are divided into three groups:

Group I: mGlu1 and mGlu5, typically located postsynaptically and coupled to Gq/11 proteins, leading to the activation of phospholipase C and the potentiation of neuronal excitability. rndsystems.comacs.orgfrontiersin.org

Group II: mGlu2 and mGlu3, predominantly expressed presynaptically and coupled to Gi/Go proteins, inhibiting adenylyl cyclase and reducing neurotransmitter release. rndsystems.commdpi.comacs.orgfrontiersin.orgnih.gov

Group III: mGlu4, mGlu6, mGlu7, and mGlu8, also primarily presynaptic and coupled to Gi/Go proteins, inhibiting adenylyl cyclase and regulating neurotransmitter release. rndsystems.commdpi.comacs.org

Significance of Group II Metabotropic Glutamate Receptors (mGlu2/3) in Central Nervous System Function

Group II mGlu receptors (mGlu2 and mGlu3) are widely distributed in the CNS, with high expression in areas such as the prefrontal cortex, hippocampus, amygdala, thalamus, and striatum. mdpi.comfrontiersin.orgd-nb.info Their primary localization on presynaptic terminals allows them to function as autoreceptors on glutamatergic neurons or heteroreceptors on other neuronal types (e.g., GABAergic neurons), where they negatively regulate the release of glutamate and other neurotransmitters. mdpi.comacs.orgfrontiersin.orgnih.govfrontiersin.orgeneuro.org This inhibitory role is crucial for maintaining the balance of excitatory and inhibitory neurotransmission and fine-tuning synaptic activity. frontiersin.org

Beyond their role in regulating neurotransmitter release, mGlu2/3 receptors are involved in modulating synaptic plasticity, particularly in the induction of long-term depression (LTD). frontiersin.orgeneuro.orgmdpi.com Dysfunction of the glutamatergic system, including alterations in mGlu2/3 receptor function or expression, has been implicated in the pathophysiology of various neurological and psychiatric disorders, such as anxiety disorders, depression, schizophrenia, chronic pain, and drug addiction. mdpi.comfrontiersin.orgnih.govfrontiersin.orgd-nb.infomdpi.comnih.gov For instance, changes in mGlu2/3 receptor expression have been observed in postmortem brain samples from individuals with depression and in animal models of the disorder. d-nb.infomdpi.com

Historical Context and Development of Selective Group II mGluR Antagonists

The understanding of mGluR subtypes and their distinct roles spurred interest in developing selective pharmacological tools to investigate their functions. Early research utilized broad-spectrum agonists and antagonists, but the need for subtype selectivity became apparent to dissect the specific contributions of each receptor. The development of selective ligands for Group II mGluRs was a significant step in this direction.

LY341495, a research drug developed by Eli Lilly, emerged as a potent and selective orthosteric antagonist for the Group II mGluR2 and mGlu3 subtypes. guidetopharmacology.orgwikipedia.orgcaymanchem.comfrontiersin.org Its development provided researchers with a valuable tool to block the activity of these receptors and study the downstream consequences. Studies characterizing LY341495 demonstrated its high potency at human mGlu2 and mGlu3 receptors in the nanomolar range, with significantly lower potency at other mGluR subtypes. caymanchem.comfrontiersin.orgnih.gov This selectivity profile made LY341495 instrumental in differentiating the roles of Group II mGluRs from other mGluR groups.

Rationale for Pharmacological Probing of mGlu2/3 Receptor Systems in Neurobiological Research

Pharmacological tools like LY341495 are indispensable for probing the physiological and pathophysiological roles of mGlu2/3 receptor systems in neurobiological research. By selectively blocking mGlu2/3 receptor activity, researchers can:

Elucidate receptor function: Investigate the specific roles of mGlu2 and mGlu3 in regulating neurotransmitter release, synaptic plasticity, and neuronal network activity. frontiersin.orgfrontiersin.orgeneuro.org

Study signaling pathways: Determine the downstream intracellular signaling cascades modulated by mGlu2/3 receptors. mdpi.comfrontiersin.orgd-nb.info

Model disease states: Utilize antagonists like LY341495 in animal models to mimic conditions where mGlu2/3 receptor function is hypothesized to be altered, such as depression, anxiety, or addiction. d-nb.infomdpi.comnih.govwikipedia.orgresearchgate.netmdpi.com

Identify therapeutic potential: Assess the potential of targeting mGlu2/3 receptors for the treatment of various neurological and psychiatric disorders. mdpi.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgd-nb.infonih.gov

The ability of LY341495 to penetrate the blood-brain barrier in animal models further enhances its utility for in vivo studies investigating the impact of mGlu2/3 receptor blockade on complex behaviors and neural circuits. caymanchem.com Its use, often in conjunction with agonists or allosteric modulators, allows for a more comprehensive understanding of the intricate roles of mGlu2 and mGlu3 receptors in CNS function and dysfunction.

Selectivity Profile of LY341495

Based on available data, the approximate antagonist potency (IC50 or Kd) of LY341495 at different human mGluR subtypes is summarized in the table below. Note that reported values may vary depending on the experimental conditions and the species studied.

Receptor SubtypeApproximate Potency (nM)Reference
h-mGlu221 caymanchem.com
h-mGlu314 caymanchem.com
h-mGlu8173 caymanchem.com
h-mGlu7990 caymanchem.com
h-mGlu16800 (6.8 µM) caymanchem.com
h-mGlu58200 (8.2 µM) caymanchem.com
h-mGlu422000 (22 µM) caymanchem.com

Note: Potency values are approximate and compiled from different sources. IC50 values indicate the concentration required for 50% inhibition, while Kd values represent the dissociation constant.

Research Findings Using LY341495

Research utilizing LY341495 has provided significant insights into the roles of mGlu2/3 receptors. For example, studies have shown that LY341495 can reverse the effects of mGlu2/3 agonists in various experimental paradigms, confirming the involvement of these receptors. frontiersin.orgmdpi.com Its application has contributed to understanding the role of mGlu2/3 receptors in modulating pain, drug seeking behaviors, and antidepressant-like effects in animal models. frontiersin.orgnih.govwikipedia.orgresearchgate.netmdpi.com Furthermore, LY341495 has been used to investigate the interaction between mGlu2/3 receptors and other neurotransmitter systems, such as the serotonergic system, in mediating behavioral effects. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO5 B1675676 2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid CAS No. 201943-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

201943-63-7

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(1S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15?,20-/m0/s1

InChI Key

VLZBRVJVCCNPRJ-UKEAJUSLSA-N

Isomeric SMILES

C1[C@@H](C1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O

Canonical SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid
LY 341495
LY-341495
LY341495

Origin of Product

United States

Pharmacological Characterization of Ly341495 As a Research Tool

Receptor Binding Affinity and Selectivity Profile for mGlu2/3 Receptors

LY341495 demonstrates high binding affinity for human recombinant mGlu2 and mGlu3 receptors. nih.govnih.gov Studies using radiolabeled [³H]-LY341495 have shown reversible and saturable binding to membranes expressing these receptor subtypes. nih.gov The compound exhibits nanomolar potency at both mGlu2 and mGlu3 receptors. nih.gov

Competitive Antagonism at mGlu2 and mGlu3 Subtypes

LY341495 functions as a competitive antagonist at mGlu2 and mGlu3 receptors. apexbt.com This means it competes with agonists for binding to the orthosteric site of the receptor, thereby preventing agonist-induced activation. researchgate.net Its ability to block agonist-induced responses confirms its antagonistic action at these subtypes. nih.govapexbt.com

Potency and Efficacy in In Vitro Receptor Assays (e.g., cAMP Formation, Phosphoinositide Hydrolysis)

In vitro functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP formation, have been used to assess the potency of LY341495 at mGlu2 and mGlu3 receptors. LY341495 potently antagonizes the effects of agonists like 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) on cAMP formation in cells expressing mGlu2 and mGlu3 receptors. nih.govapexbt.com The IC₅₀ values reported are in the low nanomolar range, indicating high potency. nih.govapexbt.com For instance, IC₅₀ values of 21 nM and 14 nM for human mGlu2 and mGlu3 receptors, respectively, have been reported. apexbt.com Another source reports IC₅₀ values of 0.021 µM and 0.014 µM for mGlu2 and mGlu3 receptors, respectively, in antagonizing ACPD-induced inhibition of cAMP formation. nih.gov While mGlu2 and mGlu3 receptors are negatively coupled to adenylyl cyclase, leading to inhibition of cAMP formation, Group I mGlu receptors (mGlu1 and mGlu5) are typically coupled to the hydrolysis of phosphoinositides (PI). nih.govhellobio.com LY341495 shows significantly lower potency in antagonizing quisqualate-induced PI hydrolysis at mGlu1a and mGlu5a receptors. nih.gov

Here is a table summarizing representative IC₅₀ values for LY341495 at mGlu2 and mGlu3 receptors in functional assays:

Receptor SubtypeAssay TypeAgonist UsedIC₅₀ (nM)Reference
Human mGlu2Inhibition of forskolin-stimulated cAMP formationACPD21 apexbt.com
Human mGlu3Inhibition of forskolin-stimulated cAMP formationACPD14 apexbt.com
Human mGlu2Antagonism of ACPD-induced cAMP inhibitionACPD21 nih.govapexbt.com
Human mGlu3Antagonism of ACPD-induced cAMP inhibitionACPD14 nih.govapexbt.com

Selectivity Across Other mGlu Receptor Subtypes (mGlu1, mGlu4, mGlu5, mGlu7, mGlu8)

LY341495 exhibits a distinct selectivity profile across the broader family of mGlu receptors. While it is highly potent at mGlu2 and mGlu3, its potency is significantly lower at other mGlu receptor subtypes. nih.govguidetopharmacology.org The selectivity order generally reported is mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4. nih.gov

Specifically, LY341495 is micromolar potent in antagonizing responses mediated by Group I mGlu receptors (mGlu1a and mGlu5a). nih.gov IC₅₀ values for mGlu1a and mGlu5a are reported in the range of 6.8 to 8.2 µM. nih.govapexbt.com

For Group III mGlu receptors, LY341495 shows higher potency at mGlu8 compared to mGlu4 and mGlu7. nih.govguidetopharmacology.orgnih.gov IC₅₀ values for human mGlu8 are around 0.17 to 0.173 µM (170-173 nM). nih.govapexbt.com At mGlu7, the potency is lower, with IC₅₀ values around 0.99 µM (990 nM). nih.govapexbt.com LY341495 is least potent at mGlu4 receptors, with IC₅₀ values around 22 µM. nih.govapexbt.com

This profile demonstrates that LY341495 possesses a significant degree of selectivity for Group II mGlu receptors over Group I and certain Group III subtypes, although it does show appreciable potency at mGlu8 receptors at higher concentrations. nih.govguidetopharmacology.orgnih.gov

Here is a table illustrating the selectivity of LY341495 across various human mGlu receptor subtypes based on reported IC₅₀ or Kᵢ values:

Receptor SubtypeKᵢ / IC₅₀ (nM)Reference
Human mGlu22.3 / 21 apexbt.com
Human mGlu31.3 / 14 apexbt.com
Human mGlu8173 apexbt.com
Human mGlu7a990 apexbt.com
Human mGlu1a6800 / 7800 apexbt.com
Human mGlu5a8200 apexbt.com
Human mGlu4a22000 apexbt.com

Note: Some sources provide Kᵢ values, while others provide IC₅₀ values. Both are included to reflect the available data.

Kinetic Aspects of LY341495-Receptor Interaction

Studies investigating the kinetic binding parameters of LY341495, such as association (k\u2099\u2099) and dissociation (k\u2099\u2094) rates, provide insights into its interaction with mGlu receptors. researchgate.net For instance, kinetic binding parameters of [³H]LY341495 have been determined for the mGlu2 receptor using association and dissociation assays. researchgate.net [³H]LY341495 has been shown to associate rapidly with the mGlu2 receptor. researchgate.net These kinetic studies contribute to understanding the dynamic nature of LY341495 binding and its implications for receptor occupancy and duration of action. researchgate.net

Brain Penetrance and In Vivo Activity

LY341495 is known to be readily brain penetrant. abcam.com This characteristic is crucial for its use as a research tool in studying the effects of mGlu2/3 receptor antagonism in the central nervous system. Its ability to cross the blood-brain barrier allows for the investigation of its pharmacological effects in vivo. abcam.com In vivo studies in animals have demonstrated that LY341495 is pharmacologically active. For example, it has been shown to have effects on recognition memory in rats. apexbt.com The brain penetrance and observed in vivo activity support its utility as a tool for exploring the physiological roles of mGlu2/3 receptors in the brain. abcam.com

Comparative Pharmacological Profile with Other mGlu2/3 Receptor Modulators

LY341495 is an orthosteric antagonist, meaning it binds to the same site as the endogenous agonist glutamate (B1630785). researchgate.net Its pharmacological profile can be compared to other modulators of mGlu2/3 receptors, including other orthosteric ligands and allosteric modulators. researchgate.net

Compared to some earlier non-selective ligands like 1S,3R-ACPD, LY341495 offers significantly higher potency and selectivity for Group II mGlu receptors. nih.govhellobio.com While other orthosteric mGlu2/3 antagonists like MGS0039 also exist, LY341495 is structurally distinct from agonists like LY354740 and LY379268. researchgate.net

Allosteric modulators, which bind to sites distinct from the orthosteric site, represent another class of mGlu2/3 ligands. researchgate.netguidetopharmacology.org These can be positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). researchgate.netguidetopharmacology.org Allosteric modulators can influence the receptor's response to orthosteric ligands and may offer different pharmacological properties, such as improved selectivity or a different side-effect profile. researchgate.net The pharmacological profile of LY341495, as a competitive orthosteric antagonist, provides a distinct tool for research compared to these allosteric modulators. researchgate.net

For example, while LY341495 is a potent orthosteric antagonist, compounds like CECXG (3'-ethyl-LY-341,495), a derivative of LY341495, show improved selectivity for mGlu3 over mGlu2, highlighting the subtle differences in pharmacological profiles even within structurally related compounds. wikipedia.org Comparing the effects of LY341495 with those of selective agonists (e.g., LY354740) and allosteric modulators at mGlu2/3 receptors allows researchers to gain a more comprehensive understanding of the roles of these receptors and the specific effects of orthosteric antagonism. researchgate.net

Development and Application of Radiolabeled LY341495 in Receptor Binding Studies

The characterization of metabotropic glutamate (mGlu) receptors has been significantly advanced by the development of selective and potent ligands. LY341495, recognized for its nanomolar potency and selectivity as a group II mGlu receptor antagonist, particularly at mGlu2 and mGlu3 subtypes, has proven to be a valuable research tool. nih.govnih.govapexbt.com To further investigate the binding characteristics and distribution of these receptors, a radiolabeled version of LY341495, specifically [³H]LY341495, was developed. capes.gov.brnih.gov

The application of [³H]LY341495 in receptor binding studies has provided detailed insights into the affinity, capacity, and distribution of group II mGlu receptors in various preparations, including membranes from cells expressing human recombinant mGlu receptor subtypes and rat brain membranes. capes.gov.brnih.govnih.gov

Binding Characteristics of [³H]LY341495

Studies utilizing [³H]LY341495 have demonstrated its reversible and saturable binding to membranes expressing human mGlu2 and mGlu3 receptors. capes.gov.brnih.gov High specific binding, exceeding 90% of total binding, was observed at a concentration of 1 nM [³H]LY341495 in cells expressing human mGlu2 and mGlu3 receptors. capes.gov.brnih.gov

Detailed saturation binding experiments have yielded specific binding parameters for [³H]LY341495 at human recombinant mGlu2 and mGlu3 receptors. The dissociation constant (Kd) and maximum number of binding sites (Bmax) have been determined, indicating relatively high affinities for these subtypes. capes.gov.brnih.gov

Receptor Subtype (Human Recombinant) Kd (nM) Bmax (pmol/mg protein) Source
mGlu2 1.67 ± 0.20 20.5 ± 5.4 capes.gov.brnih.gov
mGlu3 0.75 ± 0.43 32.0 ± 7.0 capes.gov.brnih.gov

These findings highlight a slightly higher affinity of [³H]LY341495 for the human mGlu3 receptor compared to the human mGlu2 receptor in these recombinant systems. capes.gov.brnih.gov

Selectivity of [³H]LY341495 binding across other mGlu receptor subtypes has also been evaluated. At a concentration of 1 nM, which approximates the Kd for binding to human mGlu2 and mGlu3 receptors, negligible specific binding was detected in membranes from cells expressing human mGlu1a, mGlu5a, mGlu4a, or mGlu7a receptors. capes.gov.brnih.gov Modest specific binding, approximately 20% of that observed for mGlu2/3, was noted in cells expressing human mGlu8 receptors. capes.gov.brnih.gov

Displacement studies using various mGlu receptor ligands have further characterized the binding site labeled by [³H]LY341495. In rat brain membranes, the relative order of potencies for displacing [³H]LY341495 binding was LY341495 >> L-glutamic acid > LY354740 > DCG-IV > other ligands. nih.gov Notably, selective ionotropic glutamate receptor agonists such as N-methyl-D-aspartic acid, AMPA, or kainate did not displace [³H]LY341495 binding at concentrations up to 1 mM, confirming the selectivity of [³H]LY341495 for mGlu receptors over ionotropic receptors. nih.gov

Displacing Ligand Relative Potency (Rat Brain Membranes) Source
LY341495 >> nih.gov
L-glutamic acid > nih.gov
LY354740 > nih.gov
DCG-IV > nih.gov
Ionotropic agonists (NMDA, AMPA, Kainate) No displacement up to 1 mM nih.gov

Comparison of [³H]LY341495 binding in rat brain with recombinant mGlu receptor subtypes revealed a strong correlation with mGlu3 receptor binding and a significant, albeit lower, correlation with mGlu2 receptor binding. nih.gov This suggests that under the conditions used in these studies, [³H]LY341495 might preferentially label mGlu3 receptor populations in the rat forebrain. nih.gov

Application in Receptor Autoradiography

Radiolabeled LY341495 has also been applied in quantitative receptor autoradiography to visualize and quantify the distribution of group II mGlu receptors in tissue sections, such as rat brain. Studies using autoradiography have shown a distribution of [³H]LY341495 binding that aligns with previous reports on the localization of group II mGlu receptors determined by immunocytochemical techniques. nih.gov This application allows for the anatomical mapping of these receptors, providing insights into their potential roles in different brain regions.

The development and application of [³H]LY341495 as a radioligand have been instrumental in the pharmacological characterization of group II mGlu receptors, offering a valuable tool for quantitative binding studies and receptor localization. capes.gov.brnih.gov

Neurobiological Effects and Mechanisms of Action of Ly341495

Modulation of Glutamate (B1630785) Release and Synaptic Transmission

LY341495 influences glutamate release and synaptic transmission by primarily targeting presynaptic mGluR2/3 receptors, which often function as autoreceptors regulating the release of glutamate itself nih.govresearchgate.netplos.org.

Presynaptic Mechanisms of Action

Group II mGlu receptors, including mGluR2 and mGluR3, are predominantly localized presynaptically, where they act to inhibit neurotransmitter release frontiersin.orgnih.govsdbonline.org. Activation of these presynaptic autoreceptors by synaptically released glutamate provides a negative feedback mechanism to limit further glutamate release nih.gov. LY341495, as an antagonist of these receptors, blocks this negative feedback, thereby enhancing glutamate release nih.gov. Studies have shown that LY341495 can increase the frequency of spontaneous excitatory postsynaptic currents (EPSCs), which is typically interpreted as an effect on the presynaptic terminal researchgate.net. This suggests that LY341495 disinhibits presynaptic glutamate release by blocking tonic activation of mGluR2/3 autoreceptors by ambient glutamate nih.govbiorxiv.org. The molecular mechanisms underlying this presynaptic modulation may involve the regulation of presynaptic calcium channels (P/Q or N-type) or other factors influencing release probability researchgate.netox.ac.uk.

Impact on Excitatory Postsynaptic Currents (EPSCs)

LY341495 has been shown to increase the amplitude of EPSCs in various brain regions researchgate.netresearchgate.net. This effect is consistent with an increase in glutamate release from the presynaptic terminal due to the blockade of inhibitory presynaptic mGluR2/3 receptors nih.govresearchgate.net. For instance, LY341495 increased the amplitude of 5-HT-induced EPSCs in studies examining the interaction between serotonergic and glutamatergic systems researchgate.net. The impact of LY341495 on EPSCs can also be dependent on the developmental stage and the specific type of synapse being examined nih.govresearchgate.net. In some cases, LY341495 has been shown to enhance excitatory synaptic transmission, particularly in conditions where tonic mGluR activity is elevated nih.govnih.gov.

Effects on Neuronal Excitability and Network Oscillations

Beyond its effects on synaptic transmission, LY341495 can also influence neuronal excitability and network oscillations. By blocking inhibitory mGluR2/3 receptors, LY341495 can lead to depolarization and increased firing of neurons nih.gov. This increased excitability can contribute to alterations in network activity.

Studies have investigated the role of mGluR2/3 in modulating network oscillations, particularly in the gamma and theta frequency ranges researchgate.netpnas.orgbohrium.com. Activation of group II mGlu receptors has been shown to reduce the power of beta and gamma oscillations in certain brain regions researchgate.net. Conversely, antagonism of mGluR2/3 with LY341495 can influence these oscillations. For example, LY341495 reduced the frequency of cholinergically induced theta oscillations in hippocampal slices, indicating a contribution of mGluR2/3 to the generation of these rhythms pnas.org. In the context of absence epilepsy, LY341495 has been shown to reduce the frequency of spike-wave discharges, suggesting a role for mGluR2/3 in the pathological network activity associated with this condition researchgate.net.

Regional Specificity of LY341495 Actions within the Central Nervous System

The effects of LY341495 are not uniform throughout the brain and exhibit regional specificity, largely reflecting the distribution and specific roles of mGluR2 and mGluR3 in different brain circuits sdbonline.orgmdpi.com. Two regions where the actions of LY341495 have been particularly studied are the hippocampus and the prefrontal cortex.

Hippocampal Circuitry

The hippocampus is a brain region critical for learning and memory, and it has a high expression of mGluR2/3 receptors researchgate.net. LY341495 has been used extensively to investigate the role of these receptors in hippocampal synaptic plasticity and network activity jneurosci.org. In the CA3 region of the hippocampus, mGluR2/3 activation inhibits mossy fiber transmission, and LY341495 can block this inhibition pnas.org. Furthermore, mGluR2/3 are also found postsynaptically in hippocampal neurons, and their activation can induce an inward current, contributing to neuronal excitation pnas.org. LY341495 can block this inward current pnas.org. Studies in hippocampal slices have shown that LY341495 can influence long-term synaptic depression (LTD), a form of synaptic plasticity apexbt.comjneurosci.org. The effects of LY341495 on hippocampal circuitry highlight the complex interplay of pre- and postsynaptic mGluR2/3 in modulating synaptic transmission and plasticity in this region pnas.org.

Prefrontal Cortex

The prefrontal cortex (PFC) is involved in higher-order cognitive functions, and glutamatergic transmission in this area is modulated by mGluR2/3 receptors medchemexpress.comnih.gov. LY341495 has been shown to enhance excitatory synaptic transmission in the PFC, particularly in conditions of impaired synaptic function nih.gov. This effect is thought to be mediated by the blockade of presynaptic mGluR2/3 receptors, leading to increased glutamate release nih.gov.

Research in the PFC has also revealed interactions between mGluR2/3 and other neurotransmitter systems, such as the serotonergic system researchgate.netfrontiersin.orgresearchgate.net. LY341495 has been shown to increase the frequency and amplitude of 5-HT-induced EPSCs in the PFC, suggesting a modulatory role of mGluR2/3 on serotonergic effects on glutamatergic neurons researchgate.netresearchgate.net. Furthermore, studies investigating the antidepressant-like effects of LY341495 have implicated its actions in the PFC, potentially involving the potentiation of AMPA receptor activity and downstream signaling pathways nih.gov. LY341495's ability to enhance excitatory transmission in the PFC suggests its potential as a therapeutic target for cognitive deficits associated with conditions like neurodevelopmental disorders nih.gov.

Amygdala and Fear Circuits

The amygdala is a critical brain region involved in processing fear and anxiety. nih.govd-nb.info It is a key component of the fear circuit, and hyperactivity in the amygdala is observed in conditions like PTSD and during fear conditioning. nih.gov The basolateral nucleus of the amygdala (BLA) plays a significant role in the acquisition, expression, and extinction of fear learning. nih.gov

Group II mGlu receptors are highly expressed in the amygdala. nih.gov Studies investigating the role of mGluR2/3 in the amygdala have utilized LY341495. Microinjection of LY341495 into the lateral amygdala (LA), but not the central amygdala (CeA), has been shown to impair the retention of fear extinction. nih.gov This suggests that mGluR2/3 in the LA are required for the consolidation of fear extinction memory. nih.gov

Research indicates that fear extinction is associated with a decrease in synaptic efficacy at cortical input synapses onto the lateral amygdala (C-LA synapses). nih.gov LY341495 infusion into the LA blocked this extinction-induced decrease in C-LA synaptic efficacy, without affecting other synapses in the LA. nih.gov Furthermore, extinction enhances the paired-pulse ratio (PPR) of EPSCs at C-LA synapses, which is inversely related to presynaptic release probability. nih.gov LY341495 infusion into the LA attenuated this extinction-induced increase in PPR, suggesting that mGluR2/3-dependent changes in presynaptic release probability at C-LA synapses are involved in fear extinction. nih.gov

Systemic administration of LY341495 has also been reported to increase arousal, suppressing both REM and NREM sleep, further highlighting its impact on circuits related to stress and arousal, which are intertwined with fear circuits. nih.gov

Striatal and Basal Ganglia Systems

The striatum and basal ganglia are involved in motor control, reward, and cognitive functions. frontiersin.org Glutamate is a major excitatory neurotransmitter in the cortico-striatal circuitry, which is modulated by various neurochemical influences, including serotonin (B10506) and dopamine (B1211576). frontiersin.org

Group II mGluRs are present in the basal ganglia, including the striatum (caudate nucleus and putamen) and globus pallidus (external and internal segments). oup.comoup.com Specific binding of [³H]LY341495 to mGluR2/3 has been observed in these regions, with higher binding in the caudate nucleus compared to the putamen, and lower binding in the globus pallidus. oup.comoup.com

Studies have investigated the role of mGluR2/3 in the striatum and basal ganglia using LY341495. Activation of mGlu2/3 receptors inhibits glutamate release in the striatum and other basal ganglia nuclei. researchgate.net LY341495, as an antagonist, would therefore be expected to enhance glutamate release in these areas.

Research in Parkinson's disease models has examined mGluR2/3 binding using [³H]LY341495. In postmortem human controls, specific binding of [³H]LY341495 was higher in the caudate nucleus than the putamen, and approximately twice as high as in the globus pallidus. oup.comoup.com In Parkinson's disease patients without wearing-off motor complications, there was reduced [³H]LY341495 binding in the caudate nucleus and internal globus pallidus compared to controls and patients with wearing-off. oup.comoup.com This suggests a potential adaptive downregulation of mGluR2/3 in certain Parkinson's disease states. oup.comoup.com

LY341495 has also been used to investigate the involvement of mGluR2/3 in modulating the effects of other agents in the striatum. For instance, the action of the mGluR2/3 agonist LY379268 in increasing glial cell line-derived neurotrophic factor (GDNF) mRNA and protein levels in the striatum was abrogated by LY341495. plos.org This indicates that LY341495 effectively blocks the effects mediated by mGluR2/3 activation in the striatum.

Data on [³H]LY341495 binding in control human basal ganglia:

Region[³H]LY341495 Binding (fmol/mg)
Caudate NucleusHigher than Putamen
PutamenLower than Caudate Nucleus
Globus Pallidus (External)Approximately half of Caudate/Putamen, Higher than GPi oup.comoup.com
Globus Pallidus (Internal)Approximately half of Caudate/Putamen, Lower than GPe oup.comoup.com

Impact on Synaptic Plasticity

Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is considered a fundamental mechanism underlying learning and memory. biorxiv.org Metabotropic glutamate receptors are known to be involved in various forms of synaptic plasticity. nih.govnih.gov LY341495, as a broad-spectrum mGlu receptor antagonist at higher concentrations, has been a valuable tool for dissecting the roles of different mGlu receptor subtypes in these processes. nih.gov

Studies using LY341495 have helped identify the involvement of both cloned and potentially novel mGlu receptors in hippocampal synaptic plasticity. nih.gov

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synaptic connections. biorxiv.org The role of mGlu receptors in LTP induction varies depending on the brain region and the specific induction protocol.

In hippocampal area CA1, LY341495 has been shown to antagonize DHPG-mediated potentiation of NMDA-induced depolarizations. nih.gov However, LY341495 did not affect NMDA receptor-dependent homosynaptic LTP in CA1. nih.gov In area CA3, LY341495 also failed to antagonize NMDA receptor-independent, mossy fibre LTP. nih.gov These findings suggest that while LY341495 can block certain forms of mGlu-mediated potentiation, it does not block all forms of LTP, particularly those that are NMDA receptor-dependent or occur at mossy fiber synapses. nih.gov

In the dentate gyrus (DG) region of the hippocampus, microinjection of LY341495 has been shown to increase LTP, not only in control animals but also in rats fed a high-fat diet, which typically impairs hippocampal synaptic plasticity. nih.gov This suggests that blocking group II mGluRs with LY341495 may have a stimulatory effect on LTP induction in the DG. nih.gov

In the prefrontal cortex (PFC), the magnitude of LTP was found to be reduced in mice subjected to chronic unpredictable mild stress (CUMS). mdpi.comnih.gov Combined administration of (R)-ketamine and LY341495 was shown to restore this reduced LTP in CUMS mice, suggesting a role for mGluR2/3 antagonism in modulating LTP in the PFC under stressful conditions. mdpi.comnih.gov

However, in the spinal dorsal horn, LTP induced by high-frequency stimulation of afferent C fibers was found to be insensitive to selective mGluR2/3 antagonists, including LY341495, suggesting that group II mGluRs are not required for this specific form of spinal LTP. meduniwien.ac.at

Research findings on LY341495 and LTP:

Brain RegionLTP Type/InductionEffect of LY341495Citation
Hippocampus (CA1)DHPG-mediated potentiationAntagonized nih.gov
Hippocampus (CA1)NMDA receptor-dependentNo effect nih.gov
Hippocampus (CA3)NMDA receptor-independentFailed to antagonize nih.gov
Hippocampus (DG)400 Hz tetanizationIncreased LTP (in control and HFD-fed rats) nih.gov
Prefrontal CortexIn CUMS miceRestored reduced LTP (in combination with R-ketamine) mdpi.comnih.gov
Spinal Dorsal HornC fiber-evoked, high-frequencyInsensitive to LY341495 meduniwien.ac.at

Long-Term Depression (LTD)

LTD is a persistent weakening of synaptic connections. tocris.com LY341495 has been used to investigate the involvement of mGlu receptors in various forms of LTD.

In hippocampal area CA1, LY341495 has been shown to antagonize DHPG-induced long-lasting depression of AMPA receptor-mediated synaptic transmission. nih.gov However, LY341495 did not affect NMDA receptor-dependent homosynaptic LTD in CA1. nih.gov

In the dentate gyrus, HFS- and LFS-induced LTD of NMDA receptor-mediated EPSCs was blocked by LY341495 at a concentration that blocks all mGluRs. jneurosci.org This suggests that mGluR activation is necessary for this form of LTD. jneurosci.org Further studies indicated that this LTD was specifically dependent on mGluR5, as it was also blocked by a selective mGluR5 antagonist. jneurosci.org

In the nucleus accumbens, endocannabinoid-mediated LTD was found to be completely abolished by the broad-spectrum mGlu antagonist LY341495, as well as by a specific mGlu5 antagonist. pnas.org This suggests that mGlu5 activation is required for the induction of this form of LTD in the nucleus accumbens. pnas.org

In the visual cortex, LY341495 effectively antagonized the actions of an mGluR agonist on synaptic transmission. physiology.orgnih.gov However, LY341495 had no effect on the induction of NMDA receptor-dependent LTD by low-frequency stimulation in visual cortical slices. physiology.orgnih.gov This indicates that group I mGluR activation is not required for this specific type of LTD in the visual cortex. nih.gov

In medial prefrontal cortex (mPFC), LTD induced by the mGluR2/3 agonist LY379268 was blocked by LY341495. pnas.org This suggests that mGluR2/3 activation is required for this form of LTD in the mPFC. pnas.org

Research findings on LY341495 and LTD:

Brain RegionLTD Type/InductionEffect of LY341495Citation
Hippocampus (CA1)DHPG-induced (AMPA receptor-mediated)Antagonized nih.gov
Hippocampus (CA1)NMDA receptor-dependent homosynapticNo effect nih.gov
Dentate GyrusHFS- and LFS-induced (NMDA receptor-mediated)Blocked jneurosci.org
Nucleus AccumbensEndocannabinoid-mediatedAbolished pnas.org
Visual CortexNMDA receptor-dependent (low-frequency stimulation)No effect physiology.orgnih.gov
Medial PFCLY379268-inducedBlocked pnas.org

Molecular and Cellular Mechanisms Underlying Ly341495 Effects

G-Protein Coupling and Downstream Signaling Pathways

Metabotropic glutamate (B1630785) receptors, including group II mGluRs, are coupled to G proteins, which mediate their intracellular signaling. Group II mGluRs (mGluR2 and mGluR3) are predominantly coupled to Gαi/o proteins guidetopharmacology.orgmdpi.com. LY341495, as an antagonist or inverse agonist at mGluR2/3, can influence the activity of these G proteins and their downstream effectors nih.govsemanticscholar.org.

Adenylyl Cyclase Modulation and cAMP Production

Group II and group III mGlu receptors are primarily coupled to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels mdpi.comsemanticscholar.orgnih.gov. LY341495, by blocking mGluR2/3, can counteract this inhibitory effect, potentially leading to increased cAMP production semanticscholar.org. Research using techniques like the GloSensor cAMP biosensor has been employed to measure the modulation of cAMP production by mGluR activation and antagonism semanticscholar.org.

MAPK/ERK Signaling Cascades

The MAPK/ERK signaling pathway is a crucial cascade involved in various cellular processes, including proliferation, differentiation, and survival plos.orgfrontiersin.org. Studies have indicated that mGluR activation can influence MAPK/ERK signaling. In glioma cells, for instance, mGluR2/3 have been shown to activate the MAPK pathway, and treatment with LY341495 resulted in reduced activation of ERK1/2 phosphorylation plos.orgfrontiersin.orgaacrjournals.org. Furthermore, LY341495 has been shown to rapidly stimulate phospho-ERK signaling in primary neuronal cultures nih.gov. This effect appears to be dependent on AMPA receptor activation nih.gov.

Data on the effect of LY341495 on phospho-ERK levels in primary neuronal cultures:

CompoundConcentrationTime PointPhospho-ERK Levels (% of Control)Citation
LY341495100 pM1 hrIncreased nih.gov
LY3414951 µM1 hrIncreased nih.gov
LY3414953 nM15 minIncreased nih.gov
LY3414953 nM30 minIncreased nih.gov
LY3414953 nM60 minIncreased nih.gov
LY3414953 nM24 hrIncreased nih.gov
LY34149510 nM15 minIncreased nih.gov
LY34149510 nM30 minIncreased nih.gov
LY34149510 nM60 minIncreased nih.gov
LY34149510 nM24 hrIncreased nih.gov

Note: This table is based on the description of results in the cited source nih.gov, which indicates significant increases in phospho-ERK levels. Specific numerical percentage increases were not consistently provided in the snippets.

PI3K/Akt/mTORC1 Signaling

The PI3K/Akt/mTORC1 pathway is another critical signaling cascade involved in cell growth, survival, and synaptic plasticity frontiersin.orgnih.govmdpi.comsemanticscholar.org. Activation of mGluR2/3 has been linked to the modulation of this pathway. In glioma cells, inhibition by LY341495 resulted in reduced activation of Akt phosphorylation plos.orgfrontiersin.orgaacrjournals.org. Conversely, in the context of antidepressant-like effects, LY341495 has been shown to activate PI3K/Akt/mTORC1 signaling nih.govmdpi.comnih.gov. This activation appears to be downstream of AMPA receptor stimulation and potentially involves BDNF release and TrkB receptor activation nih.gov. In the medial prefrontal cortex, LY341495-induced Akt phosphorylation was blocked by a 5-HT1A receptor antagonist and a PI3K inhibitor, suggesting a link between serotonergic systems and this pathway nih.govnih.gov. mTORC1 activation by LY341495 has been associated with increased synthesis of synaptic proteins nih.govmdpi.com.

Data on the effect of LY341495 on Akt and mTORC1 signaling:

TreatmentEffect on Hippocampal Akt Phosphorylation (CUS mice)Effect on Hippocampal mTORC1 Signaling (CUS mice)Effect on mPFC Akt PhosphorylationEffect on mPFC mTORC1 SignalingCitation
Chronic LY341495IncreasedRescued deficits, ActivatedIncreasedAttenuated deficits nih.govmdpi.com
LY341495 + intra-mPFC WAY100635 (5-HT1A ant.)--Blocked increase- nih.govnih.gov
LY341495 + intra-mPFC LY294002 (PI3K inh.)--Blocked increase- nih.govnih.gov
LY341495 + intra-mPFC Rapamycin (mTORC1 inh.)---Attenuated antidepressant effect mdpi.comnih.gov

Note: This table summarizes findings from the cited sources. Specific numerical data for phosphorylation levels were not consistently available in the snippets.

Cross-Talk with Other Neurotransmitter Systems and Receptors

LY341495's effects can involve interactions and cross-talk with other neurotransmitter systems, particularly dopaminergic and serotonergic pathways.

Dopaminergic Systems

While LY341495 is primarily known for its action on mGluR2/3, there is some evidence suggesting potential modulation of dopaminergic systems. Some studies have explored the interaction between glutamatergic and dopaminergic systems, and LY341495 has been used as a tool in such investigations biorxiv.org. However, the precise mechanisms of direct cross-talk between LY341495's effects and dopaminergic receptors require further elucidation. Some research suggests that increased locomotion observed after LY341495 administration might involve binding to dopamine (B1211576) D2 receptors at higher doses, although this is not definitively clear researchgate.net.

Serotonergic Systems

There is significant evidence for cross-talk between mGluR2/3 and serotonergic systems, particularly the 5-HT2A and 5-HT1A receptors nih.govmdpi.comnih.govnih.govresearchgate.netsci-hub.seresearchgate.net. LY341495 has been instrumental in revealing these interactions.

Studies have shown that mGluR2 and 5-HT2A receptors can form heteromeric complexes, and LY341495, acting as an inverse agonist at mGluR2, can potentiate 5-HT-elicited Gq signaling via the 5-HT2A receptor nih.govnih.govresearchgate.netsci-hub.se. This cross-talk can influence downstream signaling pathways.

Furthermore, the antidepressant-like effects of LY341495 have been linked to serotonergic transmission, specifically involving the stimulation of the 5-HT1A receptor in the medial prefrontal cortex nih.govmdpi.comnih.gov. This stimulation appears to mediate the activation of the PI3K/Akt/mTORC1 signaling cascade mdpi.comnih.gov.

The involvement of serotonergic systems in LY341495's effects is supported by findings that the antidepressant effect of LY341495 was attenuated by a 5-HT1A receptor antagonist mdpi.comnih.gov.

GABAergic Systems

Group II mGlu receptors, particularly mGlu2 and mGlu3, are often localized presynaptically on GABAergic interneurons, where their activation typically inhibits GABA release. nih.govumich.edufrontiersin.orgnih.govjneurosci.orgresearchgate.net As an antagonist, LY341495 blocks this inhibitory effect, thereby leading to an increase in GABA release. Studies using LY341495 have demonstrated its ability to modulate GABAergic transmission in various brain regions. For instance, LY341495 has been shown to block the decrease in GABAergic inhibitory postsynaptic currents (IPSCs) induced by group II or III mGlu receptor agonists in histaminergic neurons, suggesting its role in disinhibiting GABA release in this context. nih.gov In the nucleus accumbens shell, microinjection of LY341495 has been reported to suppress 'liking' and enhance 'disliking', potentially by influencing GABA release modulated by mGlu2/3 receptors. umich.edu Furthermore, LY341495 has been used to demonstrate that ambient glutamate can tonically activate presynaptic mGluR II, leading to suppression of spontaneous GABA release, which is then increased by LY341495 application. jneurosci.org

Interactions with Ionotropic Glutamate Receptors (NMDA, AMPA)

While LY341495 primarily targets metabotropic glutamate receptors, its effects can indirectly influence the function of ionotropic glutamate receptors, namely NMDA and AMPA receptors, particularly in the context of synaptic plasticity and signaling pathways. Direct binding studies have shown that LY341495 exhibits no appreciable displacement of ionotropic glutamate receptor ligand binding, indicating a lack of direct interaction with these receptors at relevant concentrations. nih.govnih.gov However, by blocking inhibitory presynaptic mGlu2/3 receptors, LY341495 can increase glutamate release into the synaptic cleft. uj.edu.pl This increased glutamate availability can then lead to enhanced activation of postsynaptic AMPA receptors. uj.edu.pl Research has demonstrated that the antidepressant-like effects of LY341495, sometimes observed in animal models, are associated with AMPA receptor stimulation and downstream signaling pathways like mTORC1. uj.edu.plnih.govnih.govresearchgate.net LY341495 has also been shown to block the effects of mGluR2/3 agonists on the expression and trafficking of AMPA receptor subunits GluA1 and GluA2 in prefrontal cortical neurons, suggesting an indirect modulatory role in AMPA receptor dynamics. plos.orgnih.govwindows.net

Furthermore, activation of group II mGlu receptors can enhance NMDA receptor currents through a protein kinase C (PKC)-dependent mechanism, and this potentiation is blocked by LY341495. nih.gov This indicates that LY341495, by antagonizing mGlu2/3 receptors, can indirectly modulate NMDA receptor function by interfering with this signaling pathway. LY341495 is also commonly included in experimental protocols studying NMDA and AMPA receptor-mediated internalization to pharmacologically isolate the effects of ionotropic receptor activation from potential mGluR influences. pnas.org

Receptor Localization and Trafficking Dynamics

The localization of mGlu2 and mGlu3 receptors, the primary targets of LY341495, plays a crucial role in their function and how they are modulated by antagonists like LY341495. Both mGlu2 and mGlu3 receptors are found in various neuronal and glial populations, with distinct subcellular localizations including presynaptic terminals, postsynaptic densities, and extrasynaptic sites. portlandpress.comnih.gov Presynaptic localization is particularly important as it allows these autoreceptors and heteroreceptors to regulate neurotransmitter release, including glutamate and GABA. frontiersin.orgnih.govportlandpress.com

Studies investigating the structural dynamics of mGlu receptors have provided insights into how antagonists like LY341495 interact with these receptors and influence their conformation. Using techniques like FRET, it has been shown that LY341495 can influence the relative movement of the extracellular domains of mGlu receptors, stabilizing an inactive conformation. pnas.org Cryo-electron microscopy (cryo-EM) studies have further elucidated the structural states of mGlu2/3 receptors in the presence of LY341495, revealing how the antagonist binds and locks the receptor in various inactive conformations. nih.govpdbj.orgebi.ac.ukemdataresource.orgemdataresource.orgglyconavi.orgebi.ac.ukshanghaitech.edu.cn

While LY341495's direct impact is on mGlu2/3 receptors, its antagonism can indirectly affect the trafficking of other receptors, particularly AMPA receptors. As mentioned earlier, LY341495 can block the effects of mGlu2/3 agonists on AMPA receptor surface expression and total protein levels, highlighting a link between mGlu2/3 receptor activity and the dynamic regulation of AMPA receptors at the synapse. plos.orgnih.govwindows.net

Preclinical Research Applications and Therapeutic Hypotheses Animal Models

Research in Animal Models of Psychiatric Disorders

Studies in animal models of psychiatric disorders have investigated the effects of LY341495 on behaviors relevant to anxiety, depression, schizophrenia, and addiction.

Anxiety Disorders

Research suggests that modulating mGlu2/3 receptors may influence anxiety-like behaviors in animal models. While stimulation of mGlu2/3 receptors has been shown to reduce anxiety in laboratory animals, some studies have surprisingly reported anxiolytic-like activities with mGlu2/3 receptor antagonists like LY341495 in certain animal models. researchgate.net

One study characterized the behavioral effects of LY341495 in various animal models sensitive to anxiolytic agents. LY341495 was found to be effective in the marble burying test in mice, a model sometimes used to assess anxiety-like behavior, although this test can also be influenced by other drug classes. researchgate.net However, LY341495 did not show effects in other anxiety models such as the elevated plus maze and stress-induced hyperthermia tests in mice. researchgate.net

In another study involving prenatally stressed rats, a model for anxiety-like behavior, a combination of a GABAB receptor antagonist (CGP53432) and LY341495, microinfused into the ventral hippocampus, reduced anxiety-like behavior in both the light-dark box and elevated plus maze tests. jneurosci.org This suggests a potential interaction between mGlu2/3 receptors and GABAB receptors in modulating anxiety in this specific model.

Depressive Disorders (e.g., Forced Swim Test, Chronic Mild Stress)

A significant body of preclinical research has focused on the antidepressant-like effects of LY341495 in various rodent models of depression. Studies have indicated similarities between the antidepressant-like effects of mGlu2/3 receptor antagonists and those of ketamine. researchgate.net

In the forced swim test (FST), a common behavioral despair model, LY341495 has been shown to reduce immobility time in mice and rats. researchgate.netsemanticscholar.org This effect is considered indicative of antidepressant-like activity. Similarly, LY341495 has reduced immobility time in the tail suspension test (TST), another behavioral despair model. researchgate.net

The chronic unpredictable mild stress (CUMS) model, a well-validated model of depression based on chronic stress exposure, has also been used to evaluate LY341495. mdpi.commdpi.com Acute or subchronic administration of LY341495 induced a dose-dependent antidepressant-like effect in the CUMS model in mice, reversing CUMS-induced behavioral effects such as increased immobility in the FST. mdpi.commdpi.comnih.gov Chronic treatment with LY341495 has also been shown to reverse CUS-induced increases in FST immobility in mice. researchgate.netmdpi.commdpi.com

Furthermore, LY341495 has been shown to potentiate the antidepressant effects of subeffective doses of ketamine in the FST and produce a rapid antidepressant-like effect when coadministered with a subeffective dose of ketamine in the CUMS model. mdpi.com This suggests a potential for combination therapies involving mGlu2/3 antagonists and ketamine.

Research into the mechanisms underlying the antidepressant-like effects of LY341495 has indicated involvement of the mTOR signaling pathway. Chronic LY341495 treatment reversed CUS-induced attenuation of mTOR signaling and synaptic markers in the hippocampus, suggesting that activation of hippocampal mTORC1 signaling may be related to its antidepressant effect in this model. mdpi.commdpi.comsemanticscholar.org

Schizophrenia-Related Endophenotypes

Studies have explored the role of mGlu2/3 receptors in animal models exhibiting endophenotypes relevant to schizophrenia, and LY341495 has been used as a tool to investigate these roles.

Animal studies have demonstrated that mGlu2/3 antagonists like LY341495 can increase locomotor activity in mice, an effect that can be attenuated by antipsychotics. researchgate.net This finding relates to the dopamine (B1211576) hypothesis of schizophrenia, although the precise role of mGlu2/3 receptors in schizophrenia pathophysiology is complex.

Research using a prenatal stress model, which induces schizophrenia-like alterations in adult offspring, examined the density of mGlu2/3 receptors using [3H]LY341495 binding. nih.govjneurosci.org In adult mice born to stressed mothers, there was a decreased [3H]LY341495 binding in the frontal cortex, suggesting a reduction in mGlu2/3 receptor density in this model. nih.govjneurosci.org

Another study investigating the role of Nogo-A, a protein encoded by a schizophrenia risk gene, in hippocampal circuitry found that loss of Nogo-A reduced mGlu3 expression and caused hyperexcitability. plos.org Application of LY341495 reduced the frequency of oscillations in wild-type hippocampal slices, an effect mediated by the mGlu3 receptor, highlighting the involvement of mGlu3 receptors in hippocampal network activity relevant to schizophrenia endophenotypes. plos.org

Addiction and Reward Circuits

Preclinical research has investigated the involvement of mGlu2/3 receptors in addiction and reward pathways, with studies utilizing LY341495 to probe these roles.

The potential therapeutic utility of mGlu2/3 receptor antagonists, including LY341495, for substance abuse is supported by their effects in animal models. LY341495 has been shown to reverse elevated intracranial self-stimulation reward thresholds associated with nicotine (B1678760) withdrawal in rats. nih.gov This suggests that blocking mGlu2/3 receptors may counteract the reward deficits experienced during nicotine withdrawal.

Studies on cocaine addiction models have also implicated mGlu2/3 receptors. Activation of presynaptic mGlu2/3 receptors in the nucleus accumbens (NAc) appears to inhibit cocaine-enhanced extracellular dopamine, a key neurotransmitter in reward circuits. researchgate.net LY341495, as an mGlu2/3 antagonist, prevented the inhibitory effects of a System xc- activator (2-PMPA) or NAAG on cocaine self-administration and cocaine-enhanced brain stimulation reward, indicating that these effects are mediated via mGlu2/3 receptors. researchgate.net

Furthermore, chronic treatment with N-acetylcysteine (NAC), a drug that enhances the endogenous activation of group II mGlu receptors, provided long-lasting protection from reinstated cocaine-seeking in rats. pnas.org This effect was prevented by microinjecting LY341495 into the NAcore, demonstrating that the relapse protection afforded by NAC was dependent on mGluR2/3 activation. pnas.org

In the context of nicotine addiction, co-administration of LY341495 reduced reward deficits induced by an mGlu5 receptor antagonist (MPEP) in rats undergoing nicotine or saline withdrawal. nih.gov This suggests that increasing glutamate (B1630785) transmission via mGlu2/3 autoreceptor blockade can mitigate the effects of mGlu5 receptor blockade on brain reward function. nih.gov

Research in Animal Models of Neurological Disorders

Beyond psychiatric conditions, LY341495 has been employed in preclinical studies investigating neurological disorders, particularly those involving pain and nociception.

Pain and Nociception (e.g., Inflammatory, Neuropathic Pain Models)

The role of metabotropic glutamate receptors, including group II mGluRs, in pain mechanisms and modulation has been explored in various animal models of inflammatory and neuropathic pain. frontiersin.orgmdpi.com LY341495 has been used to investigate the involvement of mGlu2/3 receptors in these pain states.

In models of inflammatory pain, such as the formalin test and the complete Freund's adjuvant (CFA) model, activation of mGlu2/3 receptors has shown antinociceptive effects. frontiersin.orgmdpi.comnih.govd-nb.info LY341495, as an antagonist, has been used to demonstrate that the analgesic effects of certain compounds, like N-acetylcysteine (NAC), are mediated through mGlu2/3 receptor activation. nih.govd-nb.info For instance, NAC-induced analgesia in the formalin test and CFA model was abolished by LY341495. nih.gov

Interestingly, some studies have shown that intrathecal application of LY341495 ameliorated mechanical allodynia in the CFA-induced inflammatory pain model, although it did not affect thermal hyperalgesia. frontiersin.orgmdpi.com This effect was potentiated by a glial cell inhibitor, suggesting a complex interplay involving glial cells and spinal mGlu2/3 receptors in inflammatory pain. frontiersin.orgmdpi.com Conversely, intraplantar injection of group II antagonists alone, including LY341495, prolonged inflammatory pain indicators in models like the PGE2 and carrageenan models, suggesting an endogenous activation of mGlu2/3 receptors that normally limits inflammatory pain. frontiersin.orgmdpi.com

In neuropathic pain models, such as the chronic constriction injury (CCI) of the sciatic nerve and spinal nerve ligation (SNL), the role of mGlu2/3 receptors is also being investigated. frontiersin.orgmdpi.comnih.gov A single injection of NAC caused analgesia in the CCI model that was reversed by LY341495, indicating mGlu2/3 receptor involvement in acute neuropathic pain relief by NAC. nih.gov Systemic activation of mGlu2/3 has also been shown to decrease mechanical allodynia in neuropathic rats. frontiersin.orgmdpi.com

These findings highlight the complex and sometimes contrasting roles of mGlu2/3 receptors in different pain modalities and anatomical locations, as revealed through the use of pharmacological tools like LY341495 in various animal models.

Epilepsy Models

Preclinical studies utilizing animal models of epilepsy have explored the effects of LY341495, particularly in the context of absence seizures. The Wistar Albino Glaxo/Rijswijk (WAG/Rij) rat model, a genetic model of absence epilepsy characterized by spontaneous spike-wave discharges (SWDs), has been used to investigate the role of mGlu2/3 receptors in seizure activity. ru.nlresearchgate.netnih.gov

Research in WAG/Rij rats has shown that acute systemic administration of LY341495, which acts as a preferential mGlu2/3 receptor antagonist, leads to a reduction in the number of SWDs. ru.nlresearchgate.netnih.gov Conversely, treatment with an mGlu2/3 receptor agonist has been observed to increase the incidence of SWDs in this model. researchgate.netnih.gov These findings suggest that pharmacological blockade of mGlu2/3 receptors with compounds like LY341495 can exert an anti-absence seizure effect in this preclinical model. ru.nlresearchgate.netnih.gov

Data from studies in WAG/Rij rats demonstrate a dose-dependent reduction in the number of seizures following LY341495 administration. researchgate.net

Effect of LY341495 on Spike-Wave Discharges in WAG/Rij Rats

Treatment GroupEffect on SWD Number
LY341495 (Antagonist)Reduced ru.nlresearchgate.netnih.gov
mGlu2/3 Receptor AgonistIncreased researchgate.netnih.gov

Neurodegenerative Conditions (e.g., Parkinson's Disease Models)

The involvement of glutamatergic signaling in neurodegenerative conditions, including Parkinson's disease (PD), has led to investigations into the effects of mGluR modulators like LY341495 in preclinical models. While activation of group II mGluRs (mGlu2/3) has been hypothesized to be potentially beneficial in PD models by reducing excessive glutamate transmission, studies involving LY341495, an antagonist of these receptors, have provided insights into their complex roles. mdpi.com

In rat SNc neurons, inhibition of group II mGluRs with LY341495 has been reported to increase evoked excitatory postsynaptic currents. mdpi.com This finding highlights the modulatory role of mGlu2/3 receptors on excitatory neurotransmission in brain regions relevant to PD pathophysiology.

Furthermore, research in models related to Alzheimer's disease, another neurodegenerative condition, has indicated that LY341495 can block amyloid-beta (Aβ)-enhanced long-term depression and improve synaptic plasticity. nih.govmdpi.com This suggests a potential for LY341495 to influence synaptic function in the context of amyloid pathology. The multifaceted neuroprotective roles of mGlu3 receptors, including the restraint of excitotoxicity, have also been noted, suggesting potentially differential contributions of mGlu2 and mGlu3 subtypes, both of which are targeted by the non-selective action of LY341495. researchgate.net

Traumatic Brain Injury Models

Preclinical research in models of traumatic brain injury (TBI) has explored the potential therapeutic effects of targeting mGluR2/3 receptors with LY341495. Studies using rat models of blast-induced TBI have investigated the impact of LY341495 on long-term neurobehavioral deficits. nih.gov

Administration of LY341495 after the emergence of behavioral traits following blast exposure in rats was shown to rapidly reverse blast-induced impairments in novel object recognition and cued fear responses. nih.gov These effects were observed even months after the initial blast injury. This suggests that pharmacological intervention with an mGluR2/3 antagonist like LY341495 may hold therapeutic potential for addressing the chronic neurobehavioral consequences of blast-induced TBI in preclinical settings. nih.gov

Effect of LY341495 on Cognitive Deficits in a Rat Blast TBI Model

Behavioral TestEffect of LY341495 Treatment
Novel Object RecognitionReversed impairment nih.gov
Cued Fear ResponsesReversed impairment nih.gov

Cognitive Enhancement and Neuroprotection in Preclinical Paradigms

LY341495 has been investigated for its effects on cognitive function and its potential neuroprotective properties in various preclinical models, highlighting its influence on synaptic plasticity and neuronal survival.

Memory and Learning Paradigms (e.g., Recognition Memory, Spatial Memory)

Studies in animal models have provided evidence for the effects of LY341495 on memory and learning processes. In mice, LY341495 has been shown to enhance spatial memory. researchgate.net

Furthermore, in a Drosophila model relevant to Alzheimer's disease, treatment with LY341495 was found to rescue cognitive loss associated with reduced presenilin activity. jneurosci.org This suggests a potential role for LY341495 in ameliorating cognitive deficits observed in models of neurodegenerative conditions. As mentioned previously, LY341495 also reversed deficits in novel object recognition and cued fear responses in a rat model of blast-induced TBI, indicating an impact on learning and memory in the context of brain injury. nih.gov

Neuroprotective Effects against Excitotoxicity and Degeneration

The role of LY341495 in neuroprotection, particularly against excitotoxicity, has been examined in preclinical models. In rat cortical neuronal cultures, LY341495 was used to probe the neuroprotective effects of group II mGlu receptor agonists. nih.gov The study found that LY341495 reversed the neuroprotection afforded by these agonists against toxicity induced by agents such as NMDA, kainic acid, and staurosporine. nih.gov This indicates that in this specific context, the antagonist activity of LY341495 at mGluR2/3 receptors blocks the protective effects mediated by their activation.

However, other research highlights the potential for mGluR2/3 modulation to impact neurodegenerative processes. LY341495 has been reported to block Aβ-enhanced long-term depression and improve synaptic plasticity, mechanisms relevant to neuroprotection in models of Alzheimer's disease. nih.govmdpi.com Additionally, mGlu3 receptors have been implicated in multifaceted neuroprotection, including the restraint of excitotoxicity, suggesting a complex interplay of mGlu2 and mGlu3 receptor activity in neuronal survival. researchgate.net

Immunomodulatory Effects in Disease Models (e.g., Anti-tumor Immunity)

Beyond its roles in neurological function, preclinical research has explored the immunomodulatory effects of LY341495, particularly in the context of anti-tumor immunity. Studies have investigated its impact on immune cells within the tumor microenvironment.

In a mouse melanoma model (B16-F10), treatment with LY341495, an mGluR2/3 antagonist, was found to attenuate the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs). nih.gov MDSCs are known to suppress anti-tumor immunity and promote tumor growth. nih.gov Furthermore, LY341495 treatment inhibited melanoma tumor growth in vivo in this model. nih.gov These findings suggest that targeting mGluR2/3 receptors with antagonists like LY341495 can modulate the immune response within the tumor microenvironment, potentially enhancing anti-tumor immunity.

In addition to melanoma, LY341495 has shown effects on human glioma cells in culture, reducing cell proliferation. researchgate.net Studies using nude mice inoculated with human glioma cells also demonstrated that LY341495 suppressed tumor growth. frontiersin.org These results indicate a potential anti-tumor effect of LY341495 in glioma models, possibly linked to its influence on cellular proliferation pathways regulated by mGluR2/3. researchgate.netfrontiersin.org

Effect of LY341495 on Anti-tumor Immunity and Tumor Growth

Methodological Considerations and Advanced Research Techniques Employing Ly341495

In Vivo Electrophysiological Recording Techniques

In vivo electrophysiological recording techniques are utilized to investigate the effects of LY341495 on the electrical activity of neurons within living animals. These methods, which can include single-unit or local field potential recordings, allow researchers to observe how blocking mGluR2/3 receptors with LY341495 influences neuronal firing patterns and synaptic transmission in specific brain regions. Studies have demonstrated that LY341495 can counteract the inhibitory effects of mGlu2/3 receptor agonists on synaptic transmission in brain slices. ucl.ac.uk In pain research, in vivo electrophysiology in the amygdala has employed LY341495 to explore the involvement of group II mGluRs in nociceptive processing. mdpi.com Furthermore, investigations into auditory processing in the mouse inferior colliculus have used in vivo extracellular recordings to show that mGluR2/3 receptors modulate neuronal responses to sound, and LY341495 can be applied to examine the consequences of this modulation. eneuro.orgbiorxiv.org

Microdialysis and Neurotransmitter Release Measurements

Microdialysis is a technique that allows for the sampling and measurement of extracellular levels of neurotransmitters and other substances in the brain of conscious or anesthetized animals. rug.nl The application of LY341495 in conjunction with microdialysis enables researchers to determine how the blockade of mGluR2/3 receptors affects the release and extracellular concentrations of various neurotransmitters, particularly glutamate (B1630785). Studies using microdialysis have shown that LY341495 can increase extracellular glutamate levels, supporting the role of presynaptic mGluR2/3 autoreceptors in inhibiting glutamate release. rug.nlnih.gov For instance, infusion of LY341495 into the ventral tegmental area has been shown to increase extracellular glutamate and dopamine (B1211576) levels. rug.nl In the context of spinal cord injury, LY341495 treatment led to elevated excitatory amino acid levels, indicating a role for mGluR2/3 receptors in regulating excitotoxicity. nih.gov Microdialysis studies have also revealed that the effects of GCPII inhibitors, which increase NAAG levels, on reducing neurotransmitter release can be blocked by LY341495. researchgate.net

Optogenetic and Chemogenetic Approaches in Conjunction with LY341495

Optogenetics and chemogenetics are advanced techniques that provide temporally and spatially precise control over neuronal activity. While direct studies combining LY341495 administration with optogenetic or chemogenetic manipulation specifically to probe mGluR2/3 function were not prominently featured in the search results, these techniques are highly relevant for dissecting neural circuits modulated by mGluR2/3 receptors. Optogenetic and chemogenetic approaches can be used to activate or inhibit specific neuronal populations or pathways, and the subsequent effects on behavior or neurochemistry can be assessed with or without the presence of LY341495 to determine the contribution of mGluR2/3-mediated signaling within those circuits. tocris.comnih.govbiorxiv.org For example, studies investigating the role of serotonergic circuits in social behavior using optogenetics and chemogenetics could incorporate LY341495 to explore interactions with glutamatergic signaling mediated by mGluR2/3 receptors. nih.govbiorxiv.org

Brain Imaging Techniques (e.g., fMRI, PET) for Investigating mGlu2/3 Receptor Function (in animal models)

Brain imaging techniques like fMRI and PET allow for the non-invasive visualization and quantification of brain activity and molecular targets in living subjects. While the development of suitable radioligands for glutamate receptors has presented challenges, imaging techniques are being applied to study mGluR2/3 receptor function in animal models. mdpi.com Radiolabeled LY341495, such as [³H]LY341495, has been used in binding studies to assess the density and distribution of mGluR2/3 receptors in animal brains. mdpi.comriken.jp These studies can identify alterations in receptor availability in disease states or in response to pharmacological treatments. For example, increased [³H]LY341495 binding has been observed in the prefrontal cortex and hippocampus of socially isolated mice, suggesting a link between altered mGluR2/3 binding and depression-like behavior. riken.jp Ongoing efforts to develop novel PET radiotracers for mGluR2/3 receptors aim to improve the ability to image these receptors in vivo and can be complemented by pharmacological challenges with LY341495 to assess receptor occupancy and functional effects. mdpi.com

Genetic Manipulation Models (e.g., mGlu2/3 knockout mice) for Elucidating LY341495 Targets

Genetic manipulation models, particularly knockout mice lacking the genes for mGluR2 or mGluR3, are indispensable for confirming the specificity of LY341495 and dissecting the distinct roles of these receptor subtypes. Studies using mGlu2 and mGlu3 knockout mice have provided crucial evidence that the effects of LY341495 are indeed mediated through the blockade of these receptors. medchemexpress.comnih.govresearchgate.net For instance, the effect of LY341495 on increasing head twitches induced by a hallucinogen was found to be dependent on mGluR2, as this effect was significantly reduced in mGlu2 knockout mice. epa.govfrontiersin.org However, these models have also revealed instances where the effects of LY341495 may involve other mGluR subtypes or where there might be functional redundancy between mGluR2 and mGluR3, emphasizing the importance of genetic controls in pharmacological studies. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Development of LY341495 Analogs

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of LY341495 and evaluating the resulting compounds for their affinity, selectivity, and efficacy at mGluR2/3 receptors. These studies are crucial for understanding the molecular determinants of ligand binding and for developing novel compounds with improved pharmacological properties. SAR studies have led to the discovery of LY341495 itself and the development of various analogs with different selectivity profiles, such as CECXG, which exhibits some selectivity for mGluR3. wikipedia.orgresearchgate.netnih.govresearchgate.net This iterative process of chemical synthesis and pharmacological characterization, often guided by structural information from techniques like X-ray crystallography and computational modeling, continues to yield valuable tools for probing mGluR2/3 receptor function and potential therapeutic agents. researchgate.netresearchgate.net

Future Directions and Unanswered Questions in Ly341495 Research

Elucidation of LY341495's Effects on Glial Cells and Neuroinflammation

Metabotropic glutamate (B1630785) receptors, including mGlu2 and mGlu3, are expressed not only in neurons but also in glial cells, such as astrocytes and microglia. nih.govresearchgate.net While mGlu2 receptors are primarily found on presynaptic glutamatergic terminals, mGlu3 receptors are located both post-synaptically on neurons and in glial cells, although their functional role in glia is not fully understood. nih.govnih.gov

Research suggests a role for mGlu2/3 receptors in the communication between glial cells and neurons and in the processing of nociceptive information, particularly in the context of peripheral inflammation. nih.gov Studies using LY341495 have indicated that spinal mGlu2/3 contributes to mechanical allodynia induced by inflammation, and simultaneous inhibition of mGlu2/3 and glial metabolism shows synergistic effects in alleviating pain. nih.gov

Future research needs to further clarify the specific contributions of mGlu2 and mGlu3 receptors in different glial cell subtypes (astrocytes, microglia, oligodendrocytes) and their involvement in neuroinflammatory processes. Investigating how LY341495 modulates glial function, including the release of gliotransmitters and pro-inflammatory mediators, is crucial. researchgate.netfrontiersin.org Understanding these interactions could reveal novel therapeutic strategies targeting glial mGlu2/3 receptors for neuroinflammatory conditions.

Further Characterization of Specific Neuronal Subtypes and Circuits Modulated by LY341495

While LY341495 is known to block presynaptic mGlu2/3 receptors, thereby enhancing the release of glutamate and potentially other neurotransmitters, its precise effects on different neuronal subtypes and circuits require further detailed characterization. umich.edunih.gov The distribution and functional roles of mGlu2 and mGlu3 receptors can vary significantly across different brain regions and neuronal populations. nih.gov

Studies using LY341495 have provided insights into the involvement of mGlu2/3 receptors in specific circuits, such as corticolimbic pathways implicated in affective processing and reward. umich.edunih.gov For instance, microinjection of LY341495 into the nucleus accumbens shell has been shown to shift affective valence towards fear and disgust, suggesting a role for mGlu2/3 receptors in modulating hedonic responses within this region. umich.edunih.gov

Future research should employ advanced techniques, such as circuit-specific manipulations and imaging, to map the precise neuronal subtypes and synaptic connections where LY341495 exerts its effects. Identifying the specific circuits where mGlu2 and mGlu3 receptors play distinct roles is essential for developing targeted therapies with fewer off-target effects. The use of more selective ligands, if available, could help distinguish the roles of mGlu2 versus mGlu3 in these circuits. wikipedia.orgfrontiersin.org

Integrative Systems Neuroscience Approaches to mGlu2/3 Receptor Function

Understanding the function of mGlu2/3 receptors within the broader context of neural systems is a critical future direction. This involves investigating how mGlu2/3 receptor activity, as modulated by compounds like LY341495, influences complex brain functions and behaviors that emerge from the interaction of multiple brain regions and circuits.

Research has linked mGlu2/3 receptors to various neurological and neuropsychiatric disorders, including anxiety, schizophrenia, depression, chronic pain, and neurodegenerative disorders. frontiersin.org LY341495 has been used in animal models to investigate the role of mGlu2/3 receptors in behaviors relevant to these conditions, such as recognition memory and responses to stress. nih.govapexbt.commdpi.com

Future studies should utilize integrative systems neuroscience approaches, combining pharmacological manipulations with techniques such as electrophysiology, in vivo imaging, and behavioral analysis, to understand how LY341495-mediated modulation of mGlu2/3 receptors impacts neural network activity and complex behaviors. This includes exploring the interaction of mGlu2/3 receptors with other neurotransmitter systems and signaling pathways. mdpi.com

Potential for LY341495-Guided Preclinical Lead Identification

LY341495's well-characterized activity as a potent and selective mGlu2/3 receptor antagonist makes it a valuable tool for preclinical research and can potentially guide the identification of novel therapeutic leads targeting these receptors. nih.gov By using LY341495 as a reference compound or in screening assays, researchers can identify new molecules that interact with mGlu2/3 receptors.

While LY341495 targets the orthosteric binding site, the development of allosteric modulators for mGlu receptors has gained attention due to their potential for improved selectivity and pharmacological properties. csic.es LY341495 can be used in studies characterizing the activity of these novel allosteric modulators. nih.gov

Future research can leverage LY341495 in high-throughput screening or other lead identification strategies to discover novel chemical scaffolds that modulate mGlu2/3 receptor function. rjppd.org This could involve screening for compounds that compete with LY341495 binding or that functionally interact with mGlu2/3 receptors in cellular or in vivo assays. The insights gained from studies using LY341495 regarding the physiological and pathological roles of mGlu2/3 receptors can inform the design and evaluation of these new potential therapeutic agents.

Q & A

Q. How do researchers determine effective LY341495 doses for cognitive studies in rodent models?

Methodological approaches include dose-response experiments using behavioral paradigms like the novel object recognition (NOR) test. Doses (e.g., 0.05–3 mg/kg) are selected based on prior studies showing differential effects: low doses (0.05–0.1 mg/kg) counteract memory extinction, while higher doses (≥0.3 mg/kg) impair recognition memory . Post-training administration timing (e.g., immediately after sample trials) and inter-trial intervals (ITIs: 1 h vs. 24 h) are critical variables to control .

Q. What experimental controls are essential when assessing LY341495’s effects on memory?

Key controls include:

  • Locomotor activity monitoring to rule out nonspecific motor effects (e.g., no changes in exploration time or movement in NOR tests) .
  • Vehicle-treated groups to isolate pharmacological effects.
  • Pharmacokinetic validation : LY341495’s short half-life (44 min in rats) ensures residual drug does not affect 24 h retention tests .
  • Task-specific validation : Use of reinforcement-free tasks (e.g., NOR) to avoid confounding reward-based learning .

Q. How is LY341495’s receptor specificity validated in vitro and in vivo?

Competitive binding assays with radiolabeled ligands (e.g., [³H]LY341495) confirm selectivity for mGlu2/3 receptors (Kd = 0.84 nM in rat forebrain). However, off-target effects on mGlu7/8 receptors occur at higher concentrations (>10 nM), necessitating dose titration and receptor knockout models . In vivo, c-Fos expression mapping in cortical and subcortical regions (e.g., nucleus accumbens) reflects mGlu2/3-mediated neural activation .

Advanced Research Questions

Q. How can contradictory findings about LY341495’s pro-cognitive vs. amnestic effects be resolved?

Discrepancies arise from task-specific demands:

  • Recognition memory : High doses impair NOR (D-index reduction) but low doses enhance retention at 24 h ITIs .
  • Spatial/working memory : LY341495 (1 mg/kg) improves Morris water maze performance, likely due to reinforcement-based learning differences .
  • Glutamate tone : Endogenous glutamate levels modulate mGlu2 autoreceptor activity; low tone may invert LY341495’s effects . Methodological resolution: Cross-paradigm comparisons and glutamate biosensor measurements during tasks .

Q. What advanced techniques elucidate LY341495’s role in synaptic plasticity?

  • Electrophysiology : Long-term depression (LTD) induction in nucleus accumbens slices with LY341495 (10 µM) reveals mGlu2/3-dependent plasticity. P/Q-type Ca²⁺ channel blockers can dissect presynaptic mechanisms .
  • mTORC1 signaling assays : LY341495 activates mTORC1 in hippocampal neurons under toxic conditions (e.g., NMDA antagonism), requiring AMPA receptor co-activation. Western blotting for p70S6K phosphorylation validates this pathway .

Q. How do researchers address LY341495’s off-target effects in mechanistic studies?

  • Selective receptor antagonists : Co-administration with mGlu7/8 antagonists (e.g., MMPIP) isolates mGlu2/3 effects .
  • Knockout models : mGlu2 / mGlu3 receptor-deficient mice clarify subtype-specific contributions to c-Fos activation .
  • Concentration gradients : In vitro studies use ≤10 nM LY341495 to minimize off-target mGlu7/8 binding .

Q. What statistical approaches are optimal for analyzing LY341495’s behavioral data?

  • Nonparametric tests : Kruskal-Wallis followed by Mann-Whitney U tests for non-normal distributions (e.g., c-Fos counts) .
  • ANOVA with post-hoc corrections : For dose-response studies (e.g., F-values for D-index differences in NOR) .
  • Time-series analysis : Mixed-effects models for longitudinal food intake or impulsivity data (e.g., 5CSRTT premature responses) .

Methodological Tables

Parameter Basic Research Advanced Research
Dose Range 0.05–3 mg/kg (IP) Titrated to 10 nM (in vitro)
Key Assays NOR, locomotor activity LTD induction, mTORC1 signaling
Controls Vehicle, ITI variation mGlu7/8 antagonists, KO models
Data Analysis ANOVA, post-hoc tests Mixed-effects models, biosensors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid
Reactant of Route 2
2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.